2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-10(6-7-13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRQJKKCBRZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with phosgene in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Studies have shown that pyrazole derivatives exhibit antileishmanial and antimalarial activities.
Medicine: In medicine, this compound has been investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for the treatment of various inflammatory and neoplastic conditions.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves the interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be contextualized by comparing it to related isoindole-1,3-dione derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Insights
Substituent Effects on Molecular Weight: The iodine atom in C₁₃H₉IN₂O₄ (384.13 g/mol) significantly increases molecular weight compared to the methylpyrazole derivative (214.22 g/mol), which could influence pharmacokinetic properties such as bioavailability . The tert-butoxy group in C₁₂H₁₃NO₃ (219.24 g/mol) adds steric bulk without a substantial increase in molecular weight relative to the target compound .
Electronic and Steric Properties: The methylpyrazole group in the target compound introduces aromatic nitrogen atoms, enabling hydrogen bonding and dipole interactions. This contrasts with the electron-withdrawing iodine in C₁₃H₉IN₂O₄, which may enhance electrophilic reactivity .
Applications and Functional Potential: The iodine-substituted derivative’s high atomic polarizability makes it suitable for X-ray crystallography or as a heavy-atom marker in structural studies, often refined using programs like SHELXL . The tert-butoxy derivative’s stability aligns with applications in polymer chemistry or as a protective group in synthesis .
Research Findings and Methodological Context
Structural comparisons of isoindole-1,3-dione derivatives often rely on crystallographic data refined via software such as SHELXL or SHELXT . For example, the tert-butoxy derivative’s crystal structure could be resolved using these tools, revealing packing efficiencies influenced by substituent bulk. Similarly, the methylpyrazole derivative’s planar heterocyclic substituent may promote stacking interactions, a hypothesis testable via SHELX-based refinements .
Biological Activity
The compound 2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring followed by cyclization to form the isoindole structure. Various synthetic pathways have been reported in literature, emphasizing the versatility of this compound in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines through various mechanisms:
- Tubulin Polymerization Inhibition : Similar derivatives have been evaluated as tubulin polymerization inhibitors. For example, a related compound demonstrated an IC50 value of 2.12 μM against tubulin assembly and exhibited growth inhibition against several human cancer cell lines with IC50 values ranging from 0.21 to 0.31 μM .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, causing cell-cycle arrest in the G2/M phase and disrupting the microtubule network .
- Mechanisms of Action : Molecular docking studies suggest that these compounds interact with tubulin through hydrophobic contacts and hydrogen bonding, which facilitates their anticancer activity .
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have been explored for other biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown promising results against E. coli and S. aureus with varying degrees of effectiveness depending on their structural modifications .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole-based compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most potent compound induced apoptosis in HeLa cells and inhibited tubulin polymerization significantly .
- Antimicrobial Screening : A recent study synthesized a new series of thiazole-pyrazole hybrids and tested them against various bacterial strains. The results indicated that certain derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
